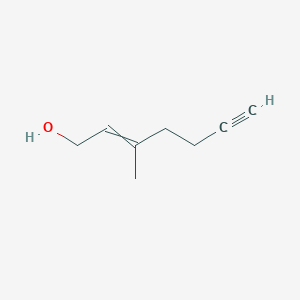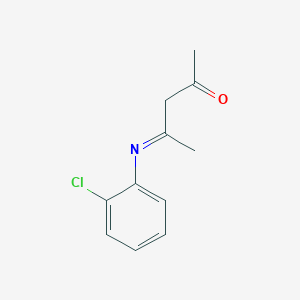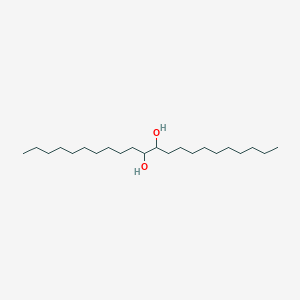
10-(4-Chlorophenyl)phenanthren-9-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-Chlorophenyl)phenanthren-9-OL is an aromatic compound that belongs to the class of phenanthrenes It is characterized by the presence of a phenanthrene backbone with a hydroxyl group at the 9th position and a 4-chlorophenyl group attached to the 10th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Chlorophenyl)phenanthren-9-OL typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and 4-chlorobenzene as the primary starting materials.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out using aluminum chloride as a catalyst and an appropriate solvent such as dichloromethane.
Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the hydroxyl group at the 9th position. This step can be achieved using reagents such as hydrogen peroxide or a hydroxylating agent under controlled conditions.
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
10-(4-Chlorophenyl)phenanthren-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9th position can be oxidized to form a ketone or quinone derivative using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as dihydro derivatives, using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The 4-chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide.
Major Products Formed
Oxidation: Ketone or quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atom.
科学研究应用
10-(4-Chlorophenyl)phenanthren-9-OL has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the development of materials with specific properties, such as dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 10-(4-Chlorophenyl)phenanthren-9-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 9th position and the 4-chlorophenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways.
相似化合物的比较
Similar Compounds
9-Phenanthrenol: Similar structure with a hydroxyl group at the 9th position but lacks the 4-chlorophenyl group.
Phenanthrene: The parent compound without any substituents.
4-Chlorophenyl derivatives: Compounds with a 4-chlorophenyl group attached to different aromatic backbones.
Uniqueness
10-(4-Chlorophenyl)phenanthren-9-OL is unique due to the presence of both the hydroxyl group and the 4-chlorophenyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and provides versatility in various chemical reactions.
属性
CAS 编号 |
110210-89-4 |
|---|---|
分子式 |
C20H13ClO |
分子量 |
304.8 g/mol |
IUPAC 名称 |
10-(4-chlorophenyl)phenanthren-9-ol |
InChI |
InChI=1S/C20H13ClO/c21-14-11-9-13(10-12-14)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)22/h1-12,22H |
InChI 键 |
XAEVQJSFODXQDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=CC=C(C=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)
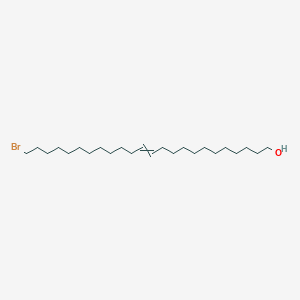

![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
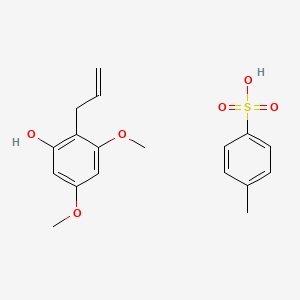
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)


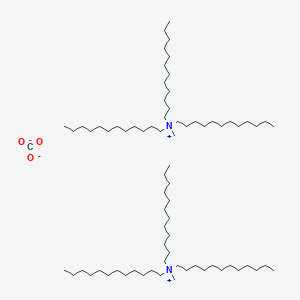
![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)
